Methyl 2-cyclopentyl-2-(methylamino)acetate HCl
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Overview
Description
Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride is a chemical compound with a unique structure that combines a cyclopentyl ring with a methylamino group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with methyl 2-bromoacetate, followed by the addition of methylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentylacetate: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Cyclopentylamine: Contains an amino group but lacks the ester functionality, leading to distinct biological activities.
Methyl 2-(methylamino)acetate: Similar structure but without the cyclopentyl ring, affecting its overall stability and reactivity
Uniqueness
Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride is unique due to its combination of a cyclopentyl ring, a methylamino group, and an acetate ester. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
GTDUWLVDFSDGTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CCCC1)C(=O)OC.Cl |
Origin of Product |
United States |
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